![molecular formula C13H18N2O3 B2450702 [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 169155-70-8](/img/structure/B2450702.png)
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid
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Overview
Description
“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is a compound that has been studied for its potential biological activity . It is a derivative of piperazine, a class of compounds that exhibit a wide range of biological activities . This compound has been used in the synthesis of various salts derived from simple aromatic acids .
Synthesis Analysis
The synthesis of this compound involves co-crystallization with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-methoxyphenyl group . The salts derived from this compound crystallize in space groups P1 and Pna21, respectively .Scientific Research Applications
Acetylcholinesterase Inhibitor
This compound has been used in the development of acetylcholinesterase inhibitor compounds . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels . This is particularly relevant in the treatment of Alzheimer’s disease, a neurodegenerative disease affecting the elderly population, which is accompanied by a decrease in cholinergic transmission .
Butyrylcholinesterase Inhibitor
In addition to acetylcholinesterase, this compound has also shown inhibitory activities against butyrylcholinesterase . This is another important enzyme involved in the hydrolysis of acetylcholine .
Allergy Management
“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Antiviral Agent
This compound has been used in pharmaceutical preparations, particularly for intravenous administration, which contain “{8-fluoro-2- [4- (3-methoxyphenyl)piperazin-1-yl]-3- [2-methoxy-5- (trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl} acetic acid” in combination with at least one auxiliary agent selected from the cyclodextrins, lysine, and arginine . These preparations are used to treat and/or prevent diseases, in particular as antiviral agents preferably against cytomegaloviruses .
Quality Control in Pharma Laboratories
This compound is used as a pharmaceutical secondary standard for application in quality control . It provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
Research and Development
“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is used in the synthesis of various compounds for research and development purposes . It is a key ingredient in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activity and potential applications. For example, piperazine derivatives have been studied for their potential use in the treatment of various diseases , suggesting that “[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” could also have potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it inhibits the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions.
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor affects the cholinergic transmission pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses, the compound increases acetylcholine levels, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions and inflammatory responses. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies and inflammation .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDDWZVRYXUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid |
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